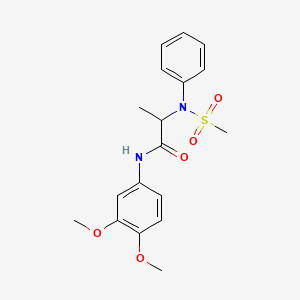
N~1~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
Descripción general
Descripción
N-1-(3,4-dimethoxyphenyl)-N2-(methylsulfonyl)-N2-phenylalaninamide, also known as DMPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DMPA is a derivative of the amino acid phenylalanine and is commonly used as a research tool to study the central nervous system.
Mecanismo De Acción
N~1~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide works by inhibiting the reuptake of neurotransmitters in the brain, specifically dopamine and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission and potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, leading to potential therapeutic effects for depression and anxiety. Additionally, this compound has been shown to increase the release of acetylcholine, a neurotransmitter involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~1~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide in lab experiments is its ability to selectively target dopamine and serotonin reuptake, allowing for more specific research into the effects of these neurotransmitters. However, this compound has limitations in terms of its potential toxicity and lack of selectivity for other neurotransmitter systems.
Direcciones Futuras
Future research into N~1~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide could focus on its potential as a treatment for addiction, as well as its effects on other neurotransmitter systems beyond dopamine and serotonin. Additionally, further studies could investigate the potential toxicity of this compound and ways to mitigate any negative effects.
Aplicaciones Científicas De Investigación
N~1~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to have potential as a treatment for depression, anxiety, and addiction. Additionally, this compound has been used as a tool to study the effects of neurotransmitters such as dopamine and serotonin on the brain.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-13(20(26(4,22)23)15-8-6-5-7-9-15)18(21)19-14-10-11-16(24-2)17(12-14)25-3/h5-13H,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBUVIRNJURJCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)OC)OC)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



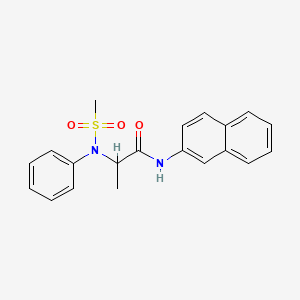
![17-(5-acetyl-2-methoxyphenyl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3970612.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B3970615.png)
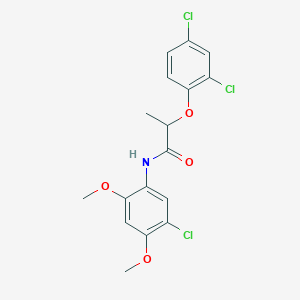
![4-bromo-2-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol ethanedioate (salt)](/img/structure/B3970628.png)
![3-({methyl[(3-phenylisoxazol-5-yl)methyl]amino}methyl)-4H-chromen-4-one](/img/structure/B3970640.png)
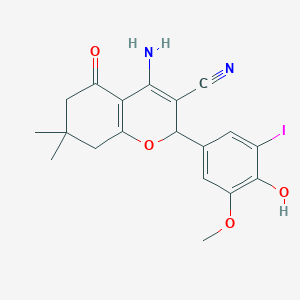
![6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B3970646.png)
![2-[(4-chlorophenyl)thio]-N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B3970654.png)
![{4'-[1-(dimethylamino)ethyl]biphenyl-2-yl}methanol](/img/structure/B3970669.png)
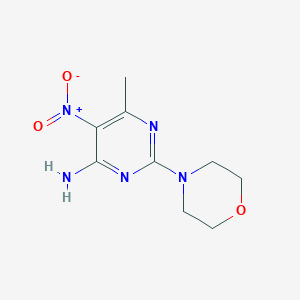
![1-[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine trifluoroacetate](/img/structure/B3970694.png)
![4-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B3970704.png)
![methyl 1-[(4-methoxyphenyl)acetyl]-1H-indole-3-carboxylate](/img/structure/B3970709.png)